molecular formula C20H23NO3 B11348933 3-(3,4-diethoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

3-(3,4-diethoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11348933
M. Wt: 325.4 g/mol
InChI Key: NFSFZBTUDCHSQI-UHFFFAOYSA-N
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Description

3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 3,4-diethoxyphenyl group and the methyl group at specific positions on the indole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.

    3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A compound with similar structural features.

Uniqueness

3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-5-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C20H23NO3/c1-4-23-18-9-7-14(12-19(18)24-5-2)11-16-15-10-13(3)6-8-17(15)21-20(16)22/h6-10,12,16H,4-5,11H2,1-3H3,(H,21,22)

InChI Key

NFSFZBTUDCHSQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=C(C=CC(=C3)C)NC2=O)OCC

Origin of Product

United States

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